methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, a pyrazole ring, and multiple halogenated phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by halogenation to introduce the chloro and fluorophenyl groups.
Coupling with benzoate ester: The pyrazole derivative is then coupled with methyl 3-bromobenzoate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogenated phenyl groups suggests that the compound may interact with hydrophobic pockets in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Methyl 4-chloro-3-methylbenzoate: Similar in structure but lacks the pyrazole ring and additional halogenated phenyl groups.
Methyl 3-{[4-chloro-3,5-diphenyl-1H-pyrazol-1-yl]methyl}benzoate: Similar but without the fluorine atoms on the phenyl rings.
Uniqueness: Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both chloro and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the pyrazole ring and benzoate ester makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H17ClF2N2O2 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-31-24(30)18-4-2-3-15(13-18)14-29-23(17-7-11-20(27)12-8-17)21(25)22(28-29)16-5-9-19(26)10-6-16/h2-13H,14H2,1H3 |
InChI Key |
DCLBEPGSPOZGON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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